5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a pyrazole ring and an oxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazol-4-amine and 5-methyl-1,3-oxazole-4-carboxylic acid.
Reaction Conditions: The reaction involves a condensation process, often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts like palladium on carbon (Pd/C) can also be employed to improve reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases. Industry: The compound's unique structure makes it valuable in material science, where it can be used in the creation of advanced materials with specific properties.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.
Oxazole derivatives: These compounds contain the oxazole ring and are used in various chemical and biological applications.
Uniqueness: The combination of the pyrazole and oxazole rings in 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid provides unique chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZHJDWLDRGMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249033-96-2 | |
Record name | 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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